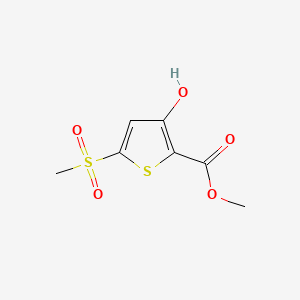
Eucamalol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eucamalol is a compound that exhibits significant repellent activity against Aedes albopictus . It is derived from the Eucalyptus camaldulensis plant .
Synthesis Analysis
The structure of this compound was elucidated to be 3-formyl-6α-isopropyl-2-cyclohexen-1β-ol by 1 H NMR analysis and confirmed by synthesis . Both compounds exhibited potent repellent activities against Aedes aegypti .Molecular Structure Analysis
This compound has a molecular formula of C10H16O2 . The structure of this compound was elucidated to be 3-formyl-6α-isopropyl-2-cyclohexen-1β-ol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.23 g/mol and a molecular formula of C10H16O2 . It is an oil .Applications De Recherche Scientifique
Eucamalol was identified as a potent mosquito repellent, exhibiting significant repellent activities against Aedes aegypti (Watanabe et al., 1993).
The absolute configuration of natural (+)-eucamalol was determined, and both (+)-eucamalol and its 1-epimer showed significant repellent activity against Aedes albopictus, also inhibiting their feeding (Satoh et al., 1995).
This compound was also found in the aerial parts of Santolina insularis, a bush endemic to Sardinia, supporting its use in repelling mosquitoes (Fattorusso et al., 2004).
Mécanisme D'action
Target of Action
Eucamalol is a natural compound found in certain plants, and it has been shown to exhibit significant repellent activity against Aedes albopictus, a species of mosquito . This suggests that the primary targets of this compound are likely to be specific receptors or sensory mechanisms in these insects that respond to chemical signals in their environment.
Mode of Action
It is known that this compound interacts with its targets in a way that inhibits feeding inAedes albopictus mosquitoes . This suggests that this compound may interfere with the normal sensory or neurological processes that these insects use to detect and respond to potential food sources.
Result of Action
The primary result of this compound’s action is a significant reduction in feeding behavior in Aedes albopictus mosquitoes . This suggests that this compound has a disruptive effect on the normal sensory or neurological processes that these insects use to detect and respond to potential food sources.
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. For example, the presence of other chemical signals in the environment could potentially interfere with this compound’s repellent activity. Additionally, factors such as temperature, humidity, and light conditions could potentially affect the stability and efficacy of this compound .
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACRXLIAKZISA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
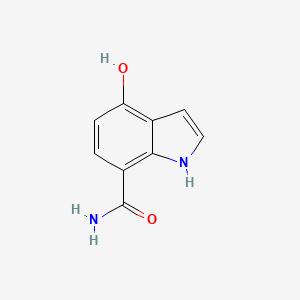
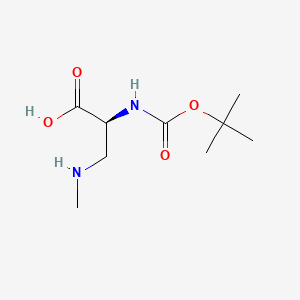


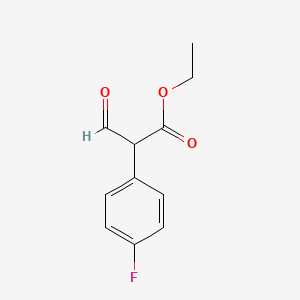

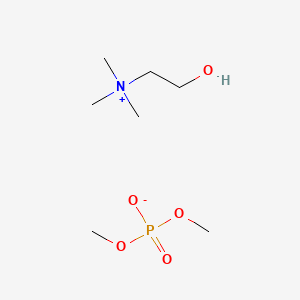

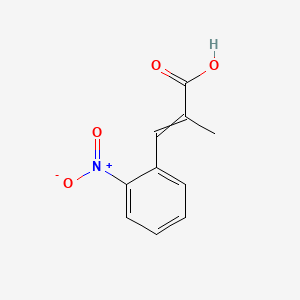
![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)


